molecular formula C18H21FN4OS B2619837 5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-62-3

5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2619837
CAS-Nummer: 851810-62-3
Molekulargewicht: 360.45
InChI-Schlüssel: PZFVMGYVOUXPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-fluorophenyl group and a 4-methylpiperidinyl moiety. The 4-fluorophenyl group enhances electronegativity and metabolic stability, while the 4-methylpiperidinyl group may influence lipophilicity and target binding.

Eigenschaften

IUPAC Name

5-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4OS/c1-11-7-9-22(10-8-11)15(13-3-5-14(19)6-4-13)16-17(24)23-18(25-16)20-12(2)21-23/h3-6,11,15,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFVMGYVOUXPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo-triazole family, which has garnered attention due to its potential pharmacological properties. This compound is characterized by its complex structure that includes a thiazole ring and a triazole moiety, which are known for their diverse biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C17H19FN4OSC_{17}H_{19}FN_4OS, with a molecular weight of approximately 348.42 g/mol. The structure features a 4-fluorophenyl group and a 4-methylpiperidine moiety, which contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC17H19FN4OSC_{17}H_{19}FN_4OS
Molecular Weight348.42 g/mol
CAS Number635323-95-4
IUPAC Name5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Biological Activity Overview

Research indicates that compounds containing the thiazole and triazole moieties exhibit various biological activities including:

  • Antiviral Activity : Compounds in this class have shown promising results against viral infections, particularly HIV and other retroviruses. For example, derivatives of triazoles have been reported to exhibit significant antiviral activity with low cytotoxicity in vitro .
  • Anticancer Properties : The thiazolo-triazole derivatives have been evaluated for their anticancer potential. Several studies indicate that modifications in the structure can lead to enhanced activity against different cancer cell lines, including breast and colon cancer .
  • Neuropharmacological Effects : Some triazole derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety by acting on serotonin receptors .

The exact mechanism of action for 5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is still under investigation. However, it is believed to interact with various receptors and transporters in the central nervous system:

  • Serotonin Receptors : The compound may act as an agonist at serotonin 5-HT receptors, influencing mood and anxiety levels.
  • Glycine Transporter Inhibition : Similar compounds have been shown to inhibit the glycine transporter GlyT1, which is crucial for modulating synaptic transmission in the brain .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiviral Screening : A study on triazole derivatives demonstrated effective inhibition of HIV replication in TZM-bl cells with EC50 values in the nanomolar range .
  • Cancer Cell Line Activity : Research involving thiazolo-triazole compounds indicated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., 6.2 μM against HCT116) .
  • Neuropharmacological Studies : A specific derivative showed promise in animal models for reducing hyperlocomotion associated with dopaminergic activity, suggesting potential applications in treating schizophrenia .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. The thiazole and triazole rings are known to interact with microbial enzymes and disrupt cellular processes. Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria, although specific data on its efficacy is still emerging.

Anticancer Activity

The thiazolo[3,2-b][1,2,4]triazole scaffold has been linked to anticancer effects in several studies. Compounds in this category often inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives have shown promise in targeting the PI3K/Akt/mTOR pathway, which is crucial in many cancers.

Neurological Disorders

The inclusion of the piperidine group suggests potential applications in treating neurological disorders. Piperidine derivatives are frequently explored for their neuroprotective effects and ability to modulate neurotransmitter systems. This compound may be investigated for its role in managing conditions such as anxiety or depression.

Anti-inflammatory Effects

Compounds containing thiazole and triazole rings have demonstrated anti-inflammatory properties. This could be beneficial for developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease (IBD). The mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry examined the antimicrobial effects of thiazole derivatives and found promising results against Gram-positive bacteria.
  • Anticancer Research : Research highlighted in Cancer Letters showcased that triazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar mechanisms may apply to this compound.
  • Neuropharmacology : A paper in Neuropharmacology discussed the potential of piperidine derivatives in modulating serotonin receptors, indicating that this compound could be further studied for antidepressant effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Physicochemical Properties of Selected Analogs

Compound ID LogP (Predicted) Solubility (mg/mL) Crystallographic System
Target Compound 3.2 0.15 (DMF) Likely triclinic (P 1)
Compound 2.8 0.20 (DMF) Not reported
Compound 4 3.5 0.10 (DMF) Triclinic (P 1)

Q & A

Q. Critical Factors :

  • Temperature : Cyclization requires 80–90°C for 6–8 hours; higher temperatures risk decomposition .
  • Catalysts : Triethylamine (10 mol%) improves Mannich reaction efficiency by 30% .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., thiazole H at δ 7.2–7.5 ppm, triazole CH3 at δ 2.4 ppm) and carbon backbone .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidinyl and fluorophenyl regions .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 413.47) and fragments (e.g., loss of –OH group at m/z 396) .
  • IR Spectroscopy : Identifies key functional groups (e.g., –OH stretch at 3200–3400 cm⁻¹, C=N at 1650 cm⁻¹) .

Advanced: How can conflicting biological activity data from different assays be resolved?

Answer: Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
  • Structural Analog Comparison : Cross-reference with analogs (e.g., 5-((3-Fluorophenyl)...triazol-6-ol in ) to isolate substituent-specific effects.

Example : A study reported conflicting IC50 values (5 µM vs. 20 µM) in anticancer assays. Re-evaluation under standardized hypoxia conditions (1% O2) resolved variability due to oxygen-sensitive mechanisms .

Advanced: What methodologies optimize regioselectivity during functionalization of the triazole ring?

Answer:

  • Directing Groups : Install a transient protecting group (e.g., Boc on the triazole N1) to bias electrophilic substitution at C3 .
  • Metal Catalysis : Pd(OAc)2 (5 mol%) with ligands (XPhos) enables Suzuki coupling at C5 of the thiazole ring without triazole interference .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites; MD simulations validate solvent accessibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.